molecular formula C27H31N5O4S B2422317 2-((2-(2-(butylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide CAS No. 1173739-86-0

2-((2-(2-(butylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide

Cat. No.: B2422317
CAS No.: 1173739-86-0
M. Wt: 521.64
InChI Key: JRNUVXIQWTZQBS-UHFFFAOYSA-N
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Description

2-((2-(2-(butylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide is a useful research compound. Its molecular formula is C27H31N5O4S and its molecular weight is 521.64. The purity is usually 95%.
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Properties

IUPAC Name

2-[[2-[2-(butylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O4S/c1-4-6-14-28-23(33)16-21-26(35)32-24(30-21)19-12-7-8-13-20(19)31-27(32)37-22(5-2)25(34)29-17-10-9-11-18(15-17)36-3/h7-13,15,21-22H,4-6,14,16H2,1-3H3,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNUVXIQWTZQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(CC)C(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-(2-(butylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Imidazo[1,2-c]quinazolin core
  • Butylamino and methoxyphenyl substituents
  • A thioether linkage

These structural components suggest potential interactions with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance.

Anticancer Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • MTT assays have shown that certain derivatives demonstrate notable cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-468 . Compounds with similar structures have been highlighted for their ability to inhibit cell proliferation effectively .
CompoundCell LineIC50 (µM)
Compound 18MCF-710.5
Compound 20MDA-MB-4688.7

The above table summarizes findings from a study where specific compounds exhibited high cytotoxicity against breast cancer cells, indicating promising lead candidates for further development.

Molecular docking studies suggest that these compounds may interact with key enzymes such as topoisomerase I , which plays a crucial role in DNA replication and repair. Inhibition of this enzyme can lead to increased DNA damage in cancer cells, promoting apoptosis .

Antimicrobial Activity

In addition to anticancer properties, compounds related to this structure have demonstrated antimicrobial activity:

  • A study on related 2-oxocycloalkylsulfonamides revealed good inhibitory activities against human tumor cells and notable fungicidal effects against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum.
PathogenEC50 (µg/mL)
Botrytis cinerea2.12
Sclerotinia sclerotiorum3.66

These results indicate that the compound may also serve as a template for developing new antimicrobial agents.

Case Studies

  • Breast Cancer Treatment : In a study focused on the synthesis and evaluation of similar compounds, it was found that derivatives exhibited significant cytotoxicity towards breast cancer cell lines. The study highlighted the need for further investigation into the mechanisms of action and potential clinical applications .
  • Antimicrobial Research : Another case study demonstrated that related compounds showed promising antifungal activity, suggesting their utility in agricultural applications as well as potential therapeutic use against resistant microbial strains .

Preparation Methods

Synthesis of the Imidazo[1,2-c]Quinazolin Core

The imidazo[1,2-c]quinazolin core is synthesized via cyclocondensation reactions between anthranilamide derivatives and α-haloketones or aldehydes. A proven method involves reacting anthranilamide with 2-bromo-1-(4-nitrophenyl)ethan-1-one in acetonitrile under acidic catalysis. For example, p-toluenesulfonic acid (p-TSA) in refluxing acetonitrile facilitates cyclization to form the dihydroimidazoquinazolin intermediate, which is oxidized to the aromatic core using manganese dioxide (MnO₂) .

Key Reaction Parameters

Reagent Solvent Temperature Yield
Anthranilamide + α-bromoketone Acetonitrile Reflux (82°C) 33–86%
p-TSA (10 mol%) Acetonitrile Reflux 33%
Al₂O₃ (heterogeneous) Toluene 110°C 86%

Optimization studies indicate that heterogeneous catalysts like Al₂O₃ improve yields by minimizing side reactions such as indole formation. Substituents on the anthranilamide or ketone precursors influence regioselectivity; electron-withdrawing groups (e.g., nitro) enhance cyclization efficiency.

Functionalization with the Butylamino Side Chain

The 2-(butylamino)-2-oxoethyl group at position 2 is installed through reductive amination or direct alkylation. A two-step protocol is optimal:

  • Bromination : Treat the core with N-bromosuccinimide (NBS) in CCl₄ to introduce a bromine at position 2.
  • Alkylation : React the brominated intermediate with butylamine in the presence of K₂CO₃ and a catalytic amount of tetrabutylammonium iodide (TBAI) in acetonitrile.

Critical Parameters

  • Excess butylamine (2.5 equiv) ensures complete substitution.
  • Microwave irradiation (100°C, 30 min) improves reaction efficiency, yielding 89% compared to 67% under conventional heating.

Coupling with N-(3-Methoxyphenyl)Butanamide

The final step involves amidating the butanamide moiety with 3-methoxyaniline. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitate the coupling at 0–5°C.

Optimized Protocol

Reagent Equiv Solvent Temperature Yield
EDC/HOBt 1.2 DCM 0°C → RT 82%
DCC/DMAP 1.5 THF 25°C 75%

Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the target compound in >95% purity.

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Competing formation of imidazo[1,5-a]quinolines is minimized using Al₂O₃ instead of Brønsted acids.
  • Thioether Oxidation : Addition of butylated hydroxytoluene (BHT) as an antioxidant prevents sulfoxide formation during thioether synthesis.
  • Amide Racemization : Low-temperature coupling (0°C) with EDC/HOBt suppresses racemization of the butanamide group.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

  • Answer : The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[1,2-c]quinazolinone core. Key steps include:

  • Thiolation : Introduction of the thioether linkage via nucleophilic substitution, requiring controlled pH (e.g., 7–9) and catalysts like NaH or DIPEA in anhydrous DMF .
  • Acylation : Coupling of the butanamide group using acyl chlorides or active esters under inert atmospheres (e.g., N₂), with yields improved by slow addition of reagents at 0–5°C .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the final product .
    • Optimization : Reaction monitoring via TLC or HPLC is critical. For example, adjusting solvent polarity (e.g., switching from DMF to THF) can reduce byproducts .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?

  • Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms regiochemistry of the imidazo[1,2-c]quinazolinone core and thioether linkage. Key signals include aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ 165–175 ppm) .
  • Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., [M+H]⁺ ion) with error margins <2 ppm .
  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>95%) and detect trace impurities .

Advanced Research Questions

Q. How can computational modeling predict intermediate stability and optimize synthetic pathways?

  • Answer :

  • Reaction Path Search : Quantum mechanical calculations (DFT, B3LYP/6-31G*) model transition states and intermediates. For example, simulating the nucleophilic attack during thiolation reveals steric hindrance at the quinazolinone C5 position .
  • Solvent Effects : COSMO-RS simulations predict solvent interactions (e.g., DMF vs. DCM) to optimize reaction rates .
  • Machine Learning : Training datasets on analogous compounds (e.g., triazolo-pyrimidines) can forecast optimal temperatures or catalysts .

Q. What strategies resolve discrepancies in biological activity data across assay conditions?

  • Answer :

  • Assay Standardization : Use SPR (surface plasmon resonance) to quantify binding kinetics (KD values) under fixed buffer conditions (e.g., PBS pH 7.4). Discrepancies in IC₅₀ values (e.g., enzyme vs. cell-based assays) may stem from membrane permeability issues .
  • Metabolic Stability : Incubate compounds with liver microsomes (human/rat) to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) that skew activity .
  • Positive Controls : Compare with structurally similar inhibitors (e.g., triazolo[4,3-b]pyridazines) to validate target specificity .

Q. How do functional group modifications (e.g., thioether vs. ether linkages) impact reactivity and bioactivity?

  • Answer :

  • Thioether Stability : The sulfur atom in the thioether group increases susceptibility to oxidation (e.g., forming sulfoxides), necessitating inert storage conditions (-20°C under argon) .
  • Bioactivity : Replace the thioether with an ether (via Mitsunobu reaction) to assess changes in kinase inhibition (e.g., EGFR vs. VEGFR2 selectivity) .
  • Protease Resistance : Amide-to-ester substitution in the butanamide moiety reduces hydrolysis by serum esterases, improving pharmacokinetic profiles .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

  • Answer :

  • Solubility Testing : Use the shake-flask method (USP guidelines) with HPLC quantification. For example, low solubility in water (<0.1 mg/mL) but high in DMSO (>50 mg/mL) suggests strong intermolecular H-bonding in the solid state .
  • Co-solvent Systems : Ternary phase diagrams (e.g., PEG-400/ethanol/water) can identify formulations that enhance bioavailability .

Methodological Considerations

Q. What protocols are recommended for scaling up synthesis without compromising purity?

  • Answer :

  • Flow Chemistry : Continuous flow reactors improve heat transfer and mixing for exothermic steps (e.g., acylation), reducing side reactions .
  • In-line Analytics : PAT (process analytical technology) tools like FTIR probes monitor reaction progress in real time .

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